molecular formula C13H9N5O2 B5829015 7-(4-methylphenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium

7-(4-methylphenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium

Cat. No.: B5829015
M. Wt: 267.24 g/mol
InChI Key: PGJFXSRCRCHVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-methylphenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium is a complex organic compound belonging to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a triazole ring fused with a benzoxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methylphenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with a suitable benzoxadiazole derivative, followed by oxidation to form the desired compound . The reaction conditions often include the use of strong oxidizing agents and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and efficiency, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

7-(4-methylphenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

7-(4-methylphenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-methylphenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other molecular interactions that contribute to its activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-methoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide
  • 7-(3,4-Dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol

Uniqueness

Compared to similar compounds, 7-(4-methylphenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium stands out due to its unique combination of a triazole and benzoxadiazole ring system, which imparts distinct chemical and biological properties. Its specific structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

7-(4-methylphenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O2/c1-8-2-4-9(5-3-8)17-14-13-11(18(17)19)7-6-10-12(13)16-20-15-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJFXSRCRCHVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C(=[N+]2[O-])C=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.